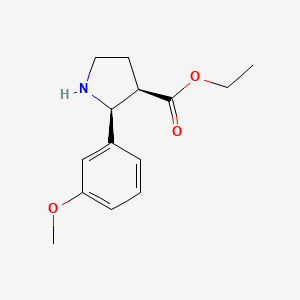

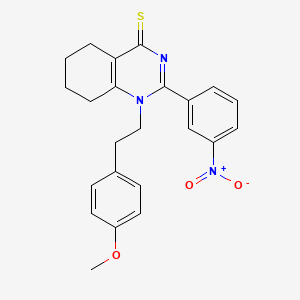

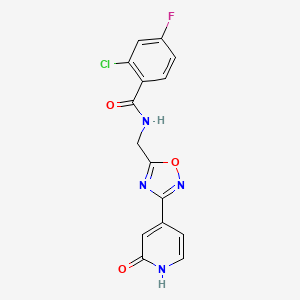

![molecular formula C18H17F2N3O2 B2768376 1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one CAS No. 1817737-04-4](/img/structure/B2768376.png)

1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of imidazolidinones and has been synthesized using various methods.

Scientific Research Applications

Imidazolidin-4-ones in Bioactive Oligopeptides

Imidazolidin-4-ones are frequently used for skeletal modifications in bioactive oligopeptides, either as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. These compounds are synthesized through the reaction of an alpha-aminoamide moiety with a ketone or an aldehyde, which then undergoes intramolecular cyclization. The process has shown unexpected stereoselectivity, influenced significantly by intramolecular hydrogen bonds (R. Ferraz, J. Gomes, E. Oliveira, R. Moreira, P. Gomes, 2007).

Antagonistic Activities of Imidazolidin-2-ones

Imidazolidin-2-ones have been identified as potent antagonists of specific biological receptors. For instance, they have shown significant in vitro and in vivo efficacy for the prevention and treatment of osteoporosis by targeting the alpha(v)beta(3) receptor. The synthesis of these compounds involves the strategic preparation of oxidized derivatives to support ongoing metabolism and safety studies (J. Hutchinson et al., 2003).

Antibacterial and Antifungal Applications

New derivatives of imidazolidin-2-ones have been synthesized and evaluated for their antibacterial and antifungal activities. The compounds, featuring varied aromatic substituents, have shown significant antimicrobial activities, highlighting their potential as new therapeutic agents (Y. Ammar et al., 2016).

CO2 Capture and Sequestration

Imidazolidin-2-ones have also been explored for environmental applications, such as CO2 capture and sequestration. A specific study demonstrated the reversible reaction of an ionic liquid incorporating an appended amine group with CO2, forming a carbamate salt. This showcases the compound's potential in nonvolatile, efficient CO2 capture technologies (Eleanor D. Bates et al., 2002).

Synthesis of Glycolurils and Analogues

The synthesis of glycolurils, including imidazolidin-2-ones, and their analogues has broad applications in pharmacology, explosives, and supramolecular chemistry. New methods for synthesizing these compounds are of significant interest due to their widespread utility across various scientific and technological fields (A. Kravchenko, V. Baranov, G. Gazieva, 2018).

Mechanism of Action

Properties

IUPAC Name |

1-[3-(3,6-difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O2/c19-11-1-3-16-14(7-11)15-8-12(20)2-4-17(15)23(16)10-13(24)9-22-6-5-21-18(22)25/h1-4,7-8,13,24H,5-6,9-10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVYYQQLOKRDQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CC(CN2C3=C(C=C(C=C3)F)C4=C2C=CC(=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

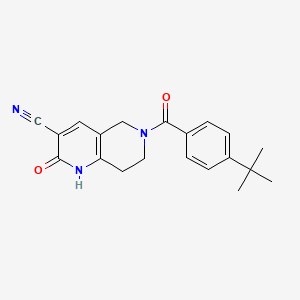

![Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate](/img/structure/B2768300.png)

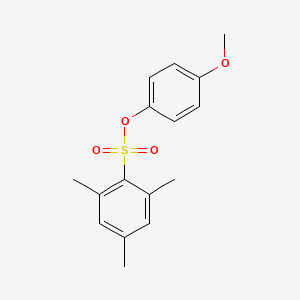

![6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2768302.png)

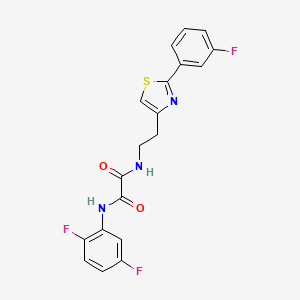

![3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768307.png)

![2,5-dichloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2768309.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2768314.png)